

CAS number and molecular weight of 2,4-Dibromoestradiol

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Compound of Interest

Compound Name: 2,4-Dibromoestradiol

Cat. No.: B1680110

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An In-Depth Technical Guide to 2,4-Dibromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of **2,4-Dibromoestradiol**, a halogenated derivative of estradiol. It details the compound's chemical properties, synthesis, and known biological interactions, with a particular focus on its engagement with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This document is intended to serve as a foundational resource for researchers investigating its potential applications in drug development and other scientific fields.

Chemical and Physical Data

2,4-Dibromoestradiol is a synthetic derivative of the natural estrogen, 17 β -estradiol, characterized by the substitution of hydrogen atoms with bromine at the C2 and C4 positions of the phenolic A ring.

Property	Value	Reference
CAS Number	19590-55-7	[1]
Molecular Formula	C ₁₈ H ₂₂ Br ₂ O ₂	[2]
Molecular Weight	430.17 g/mol	[2]

Synthesis and Purification

The synthesis of **2,4-Dibromoestradiol** typically involves the direct bromination of estradiol. A common method utilizes 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG) as the brominating agent. This reaction yields a mixture of brominated estradiol derivatives, including the desired **2,4-Dibromoestradiol**.

Experimental Protocol: Synthesis of 2,4-Dibromoestradiol

Materials:

- Estradiol
- 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)
- Anhydrous Chloroform
- Anhydrous Tetrahydrofuran (THF)
- 1% Sodium Thiosulfate solution
- Water
- Anhydrous Sodium Sulfate
- Ethanol
- Silica Gel for column chromatography
- Hexane

- Ethyl Acetate

Procedure:

- Dissolve estradiol in a mixture of anhydrous chloroform and THF at -10°C.
- Slowly add a solution of TBCG in anhydrous chloroform and THF to the estradiol solution while maintaining the low temperature and stirring.
- Allow the reaction to proceed at -10°C for a specified time, followed by warming to room temperature.
- Quench the reaction by washing the mixture with a 1% sodium thiosulfate solution to remove excess bromine, followed by washing with water.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

Purification:

The crude product, a mixture of 2-bromoestradiol, 4-bromoestradiol, and **2,4-dibromoestradiol**, requires purification.

- Fractional Crystallization: This technique can be employed to separate the different brominated isomers based on their differential solubilities in a suitable solvent system, such as ethanol.
- Column Chromatography: For higher purity, the crude mixture can be subjected to silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the **2,4-Dibromoestradiol** from the other isomers. The fractions are monitored by thin-layer chromatography (TLC) to identify and collect the pure compound.

Biological Activity and Signaling Pathways

The primary reported biological interaction of **2,4-Dibromoestradiol** is with the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 is a transmembrane protein that plays a crucial role in

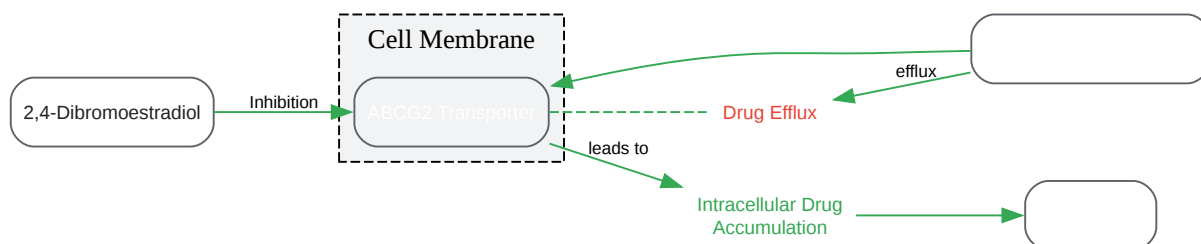
multidrug resistance in cancer cells by actively effluxing a wide range of xenobiotics, including many chemotherapeutic agents.

Interaction with ABCG2 Transporter

2,4-Dibromoestradiol has been identified as a compound that interacts with the ABCG2 transporter. This interaction can potentially modulate the transporter's activity, thereby affecting the intracellular concentration of other ABCG2 substrates. The precise nature of this interaction, whether as a substrate or an inhibitor, requires further detailed investigation.

Postulated Signaling Pathway: Modulation of Chemotherapeutic Efficacy

Given the role of ABCG2 in drug efflux, a logical consequence of **2,4-Dibromoestradiol's** interaction with this transporter would be the alteration of cancer cell sensitivity to chemotherapy. By potentially inhibiting ABCG2, **2,4-Dibromoestradiol** could increase the intracellular accumulation of anticancer drugs that are substrates of this transporter, leading to enhanced cytotoxicity.



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Caption: Postulated mechanism of **2,4-Dibromoestradiol** enhancing chemotherapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of **2,4-Dibromoestradiol** on a cancer cell line.

Materials:

- Cancer cell line (e.g., a cell line known to overexpress ABCG2)
- Complete cell culture medium
- **2,4-Dibromoestradiol**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **2,4-Dibromoestradiol** (prepared in complete culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability for each concentration of **2,4-Dibromoestradiol** relative to the untreated control cells.

ABCG2 Transporter Activity Assay (Hoechst 33342 Efflux Assay)

This assay measures the ability of **2,4-Dibromoestradiol** to inhibit the efflux of a fluorescent substrate of ABCG2.

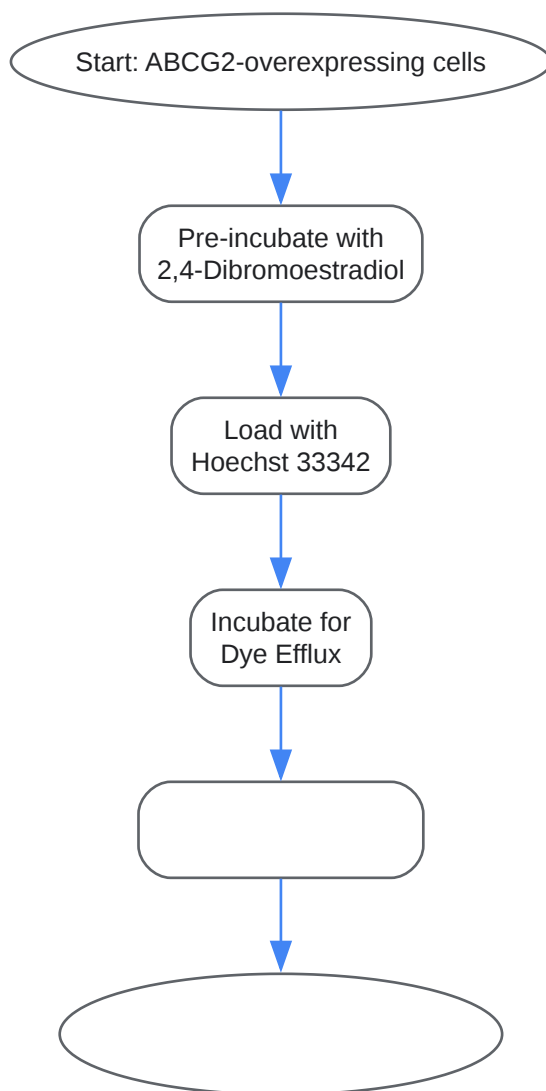
Materials:

- Cells overexpressing ABCG2 (and a corresponding parental cell line as a control)
- Hoechst 33342 dye
- **2,4-Dibromoestradiol**
- Known ABCG2 inhibitor (e.g., Ko143) as a positive control
- Flow cytometer or fluorescence plate reader

Procedure:

- Cell Preparation: Harvest and resuspend the cells in an appropriate buffer.
- Compound Incubation: Pre-incubate the cells with different concentrations of **2,4-Dibromoestradiol** or the positive control inhibitor for a short period.
- Dye Loading: Add Hoechst 33342 to the cell suspension and incubate to allow for dye uptake.
- Efflux: Incubate the cells at 37°C to allow for active efflux of the dye.
- Fluorescence Measurement: Measure the intracellular fluorescence of the cells using a flow cytometer or a fluorescence plate reader. Reduced efflux due to ABCG2 inhibition will result in higher intracellular fluorescence.

- Data Analysis: Compare the fluorescence intensity of cells treated with **2,4-Dibromoestradiol** to that of untreated cells and cells treated with the positive control inhibitor.



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Caption: Workflow for the Hoechst 33342 efflux assay.

Conclusion

2,4-Dibromoestradiol is a compound of interest due to its interaction with the ABCG2 transporter, a key player in multidrug resistance. This guide provides the fundamental chemical data and outlines experimental approaches for its synthesis and biological evaluation. Further

research is warranted to fully elucidate its mechanism of action and to explore its potential as a chemosensitizing agent in cancer therapy. The provided protocols offer a starting point for researchers to investigate the properties and applications of this intriguing molecule.

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